(1-Bromobutyl)cyclopropane
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Overview
Description
(1-Bromobutyl)cyclopropane is an organic compound that belongs to the class of cycloalkanes, specifically cyclopropanes Cyclopropanes are characterized by their three-membered ring structure, which imparts significant strain and unique reactivity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromobutyl)cyclopropane typically involves the reaction of cyclopropane with a bromobutyl halide under specific conditions. One common method is the reaction of cyclopropane with 1-bromobutane in the presence of a strong base, such as sodium hydride, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1-Bromobutyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Elimination Reactions: Heating the compound can lead to the elimination of hydrogen bromide, forming alkenes.
Addition Reactions: The strained cyclopropane ring can undergo addition reactions with electrophiles, such as halogens, to form dihalocyclopropanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Strong bases like potassium tert-butoxide in high-temperature conditions.
Addition: Halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Substitution: Formation of (1-Hydroxybutyl)cyclopropane.
Elimination: Formation of 1-butene.
Addition: Formation of 1,2-dibromocyclopropane.
Scientific Research Applications
(1-Bromobutyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of cyclopropane-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity and properties.
Mechanism of Action
The mechanism of action of (1-Bromobutyl)cyclopropane involves its interaction with various molecular targets. The strained cyclopropane ring is highly reactive, making it susceptible to nucleophilic attack. The bromine atom can act as a leaving group, facilitating substitution and elimination reactions. The compound’s reactivity is influenced by the electronic and steric effects of the bromobutyl group, which can modulate its interactions with other molecules.
Comparison with Similar Compounds
Bromocyclopropane: Similar in structure but lacks the butyl group, resulting in different reactivity and applications.
Cyclopropylmethyl bromide: Contains a methyl group instead of a butyl group, leading to variations in chemical behavior.
1-Bromo-2-methylcyclopropane: Another brominated cyclopropane with a methyl substituent, offering different steric and electronic properties.
Uniqueness: (1-Bromobutyl)cyclopropane is unique due to the presence of the butyl group, which enhances its reactivity and potential applications compared to simpler brominated cyclopropanes. The butyl group provides additional steric bulk and electronic effects, making it a valuable compound in various chemical and industrial processes.
Properties
CAS No. |
88106-29-0 |
---|---|
Molecular Formula |
C7H13Br |
Molecular Weight |
177.08 g/mol |
IUPAC Name |
1-bromobutylcyclopropane |
InChI |
InChI=1S/C7H13Br/c1-2-3-7(8)6-4-5-6/h6-7H,2-5H2,1H3 |
InChI Key |
ZKEMLFWSLSBSDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1CC1)Br |
Origin of Product |
United States |
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